(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a piperazine ring, and a tetrahydropyran ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperazine is a six-membered ring containing two nitrogen atoms, and tetrahydropyran is a six-membered ring containing an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrazole and piperazine rings would likely result in these parts of the molecule being planar. The tetrahydropyran ring would likely introduce some three-dimensionality to the molecule .Scientific Research Applications
Synthesis and Structural Characterization
A novel series of pyrazole carboxamide derivatives, including compounds with piperazine moieties, were synthesized and characterized using spectroscopic methods and X-ray crystal analysis. These studies aimed to explore the structural aspects and potential functionalities of these compounds in scientific research (Hong-Shui Lv et al., 2013).
Pharmacological Activities
Research on related pyrazole derivatives has identified compounds with promising σ1 receptor antagonist properties, indicating potential applications in pain management. The synthesis, pharmacological activity, and solubility characteristics of these compounds were investigated, highlighting their suitability for clinical development (J. Díaz et al., 2020).
Molecular Interaction Studies
Studies on the molecular interaction of certain antagonists with cannabinoid receptors have been conducted, providing insights into the conformations and binding interactions of pyrazole derivatives. These findings contribute to understanding the mechanisms of action and potential therapeutic applications of such compounds (J. Shim et al., 2002).
Antimicrobial and Antifungal Activities
Novel pyrazole and isoxazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies demonstrate the potential of these compounds in combating bacterial and fungal infections, highlighting their significance in developing new therapeutic agents (P. Sanjeeva et al., 2022).
Anticancer Potential
The synthesis and evaluation of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been explored for their potential antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than reference drugs, indicating their potential as therapeutic agents (H. Hafez et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-20(21(7-17-27-18-8-21)19-5-2-1-3-6-19)24-14-11-23(12-15-24)13-16-25-10-4-9-22-25/h1-6,9-10H,7-8,11-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJDZGGUSVQANU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)CCN4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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